molecular formula C12H15NO B1587749 1-Benzylpyrrolidine-3-carbaldehyde CAS No. 72351-49-6

1-Benzylpyrrolidine-3-carbaldehyde

Cat. No. B1587749
CAS RN: 72351-49-6
M. Wt: 189.25 g/mol
InChI Key: PAMPHILDHRTJLG-UHFFFAOYSA-N
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Patent
US04200628

Procedure details

To a solution of 61.8 g (0.3 mole) of dicyclohexylcarbodiimide in 400 ml of dry dimethylsulfoxide is dropwise added a solution of 19.10 g (0.1 mole) of 1-benzyl-3-hydroxymethylpyrrolidine [prepared in the manner described in J. O. C. 26, 1519 (1961) by YAO-HUA WU and R. F Feldkamp] under ice-cooling for 15 minutes, and the mixture is stirred at room temperature overnight. Dicyclohexylcarbodiimide (13.26 g; 60 mmoles) and phosphorus pentachloride (4.40 g; 30 mmoles) are added thereto and the mixture is stirred overnight, poured into ice water, mixed with 300 ml of methylene chloride and stirred for 30 minutes. The insoluble materials, which appear, are filtered off and washed with water. The combined filtrate and washings are washed twice with 200 ml of methylene chloride, adjusted to pH 9 with 20 (w/w) % aqueous sodium carbonate solution, and extracted four times with 200 ml of methylene chloride. The extract is washed with 20 (w/w) % aqueous sodium hydrogensulfite solution. The aqueous layer is separated, washed thrice with 100 ml of methylene chloride, mixed with 20 (w/w) % aqueous sodium carbonate solution, and extracted with methylene chloride. The extract is washed with water, dried over sodium sulfate and evaporated under reduced pressure to yield crude oily 1-benzyl-3-formylpyrrolidine in 66% yield.
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
13.26 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(N=C=NC2CCCCC2)CCCCC1.[CH2:16]([N:23]1[CH2:27][CH2:26][CH:25]([CH2:28][OH:29])[CH2:24]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.P(Cl)(Cl)(Cl)(Cl)Cl.C(Cl)Cl>CS(C)=O>[CH2:16]([N:23]1[CH2:27][CH2:26][CH:25]([CH:28]=[O:29])[CH2:24]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
61.8 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
19.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)CO
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
13.26 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
4.4 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the manner
TEMPERATURE
Type
TEMPERATURE
Details
F Feldkamp] under ice-cooling for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The combined filtrate and washings are washed twice with 200 ml of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 200 ml of methylene chloride
WASH
Type
WASH
Details
The extract is washed with 20 (w/w) % aqueous sodium hydrogensulfite solution
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
WASH
Type
WASH
Details
washed thrice with 100 ml of methylene chloride
ADDITION
Type
ADDITION
Details
mixed with 20 (w/w) % aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.